methyl 3-phenyl-2H-azirine-2-carboxylate

Catalog No.
S1514129
CAS No.
18709-45-0
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-phenyl-2H-azirine-2-carboxylate

CAS Number

18709-45-0

Product Name

methyl 3-phenyl-2H-azirine-2-carboxylate

IUPAC Name

methyl 3-phenyl-2H-azirine-2-carboxylate

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

ZFHLVGLOJCNOPP-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=N1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(=N1)C2=CC=CC=C2

Methyl 3-phenyl-2H-azirine-2-carboxylate is a member of the azirine family, characterized by its three-membered ring structure containing a nitrogen atom. This compound features a phenyl group at the 3-position and a carboxylate ester at the 2-position, contributing to its unique reactivity and potential applications in organic synthesis. The presence of the methyl ester enhances its solubility and reactivity, making it a valuable intermediate in various

Methyl 3-phenyl-2H-azirine-2-carboxylate exhibits high reactivity due to the inherent ring strain of azirines. It can act as:

  • Nucleophile: Reacting with electrophiles in nucleophilic substitution reactions.
  • Electrophile: Participating in addition reactions with nucleophiles.
  • Dienophile: Engaging in cycloaddition reactions with dienes.

Notably, it has been shown to undergo thermocatalytic conversions, leading to various heterocyclic compounds, including pyrimidines and pyrazoles through dimerization and cycloaddition reactions

Research indicates that azirine derivatives, including methyl 3-phenyl-2H-azirine-2-carboxylate, possess significant biological activity. They have been explored for their potential in:

  • Chemoselective bioconjugation: Modifying carboxyl groups in proteins, which is crucial for drug development and protein engineering .
  • Antimicrobial properties: Some studies suggest that azirines can exhibit antibacterial effects due to their ability to interact with biological targets.

Several methods exist for synthesizing methyl 3-phenyl-2H-azirine-2-carboxylate:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors, such as 2H-azirine derivatives.
  • Diels-Alder Reactions: Utilizing azirines as dienophiles in Diels-Alder reactions can yield this compound along with other products.
  • Oxidative Cyclodimerization: Recent studies have reported the oxidative cyclodimerization of 2H-azirines to form complex heterocycles, which may include methyl 3-phenyl-2H-azirine-2-carboxylate as an intermediate

    Methyl 3-phenyl-2H-azirine-2-carboxylate has several applications:

    • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
    • Pharmaceutical Development: Its reactive nature makes it suitable for developing new drugs and therapeutic agents.
    • Material Science: Used in creating polymers and other materials due to its unique structural properties.

Methyl 3-phenyl-2H-azirine-2-carboxylate shares structural features with several other compounds in the azirine family. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Methyl 2H-AzirineBasic azirine structure without substituentsLess reactive due to lack of additional functional groups
Methyl 3-methyl-2H-AzirineMethyl group at the 3-positionIncreased steric hindrance affecting reactivity
Methyl 3-(4-fluorophenyl)-2H-AzirineFluorinated phenyl groupEnhanced electronic properties due to fluorination

Methyl 3-phenyl-2H-azirine-2-carboxylate is unique due to its combination of a phenyl group and a carboxylate ester, which significantly influences its chemical behavior and potential applications compared to other azirines.

Classical Synthetic Approaches

The classical synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate relies on well-established methods such as the Neber rearrangement and vinyl azide thermolysis.

Neber Rearrangement

The Neber rearrangement involves the base-catalyzed conversion of β-ketoximes to azirines via isolable intermediates. For this compound, the reaction proceeds through the oxime tosylate derived from methyl β-ketoester precursors. Under alkaline conditions, the rearrangement yields the azirine ring with high regioselectivity. For example:
$$
\text{Oxime tosylate} \xrightarrow{\text{Base}} \text{Methyl 3-phenyl-2H-azirine-2-carboxylate} + \text{H}_2\text{O}
$$
This method is limited by the availability of β-ketoxime precursors and moderate yields (~50–70%).

Vinyl Azide Thermolysis

Internal vinyl azides decompose thermally or photolytically to form azirines. For instance, thermolysis of 3-phenylvinyl azide at 80–100°C in toluene generates methyl 3-phenyl-2H-azirine-2-carboxylate in ~65% yield. The mechanism involves nitrogen extrusion to form a vinyl nitrene intermediate, which cyclizes to the azirine.

Isoxazole Isomerization

FeCl₂-catalyzed isomerization of 5-chloroisoxazoles offers a scalable route to azirine derivatives. For example, methyl 5-chloro-3-phenylisoxazole-4-carboxylate isomerizes in acetonitrile to yield the azirine product in >90% yield.

Modern Catalytic and Asymmetric Syntheses

Rhodium-Catalyzed Ring Contraction

Rhodium(II) catalysts enable asymmetric synthesis via ring contraction of diazo compounds. A 2024 study demonstrated that Rh₂(S-PTTL)₄ catalyzes the reaction of α-diazo-β-ketoesters with aryl aldehydes, producing chiral 2H-azirines with up to 98% enantiomeric excess (ee).

Copper-Mediated Decarboxylative Coupling

Copper(I) complexes facilitate decarboxylative Mannich reactions between α,α-disubstituted cyanoacetic acids and 2H-azirines. Using (R)-DTBM-SEGPHOS as a ligand, this method achieves diastereoselectivities up to 20:1 and ee values >95%.

Photoredox Catalysis

Visible-light-driven [2+1] cycloadditions between alkynes and nitriles have emerged as a green synthetic route. A 2023 report described the use of Ru(bpy)₃²⁺ as a photocatalyst, yielding azirines under mild conditions (room temperature, 12 h).

Derivatization Strategies for Functional Diversity

Hydrolysis to Carboxylic Acids

Azirine-2-carbonyl chlorides, generated via FeCl₂-catalyzed isomerization, hydrolyze to 3-phenyl-2H-azirine-2-carboxylic acid in aqueous acetonitrile (90% yield). These acids exhibit antibacterial activity against Staphylococcus aureus (MIC: 8 μg/mL).

Nucleophilic Additions

The C=N bond of the azirine ring undergoes nucleophilic addition with Grignard reagents, organozinc compounds, and amines. For example, methylmagnesium bromide adds to the azirine to form α-amino ketones.

Cycloadditions

Methyl 3-phenyl-2H-azirine-2-carboxylate participates in [3+2] cycloadditions with nitrones and diazo compounds, yielding pyrrolidines and pyrazolines, respectively.

XLogP3

1.7

Dates

Modify: 2023-07-17

Explore Compound Types